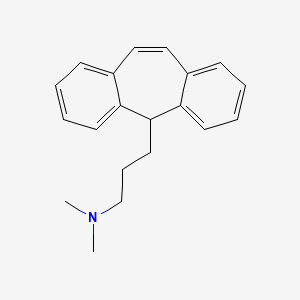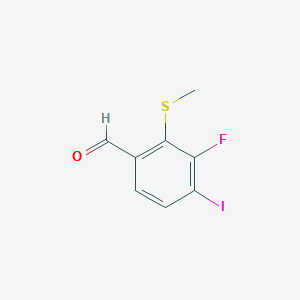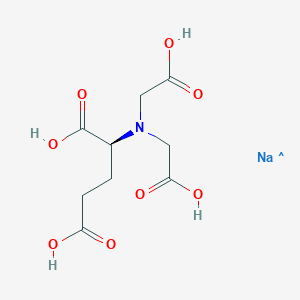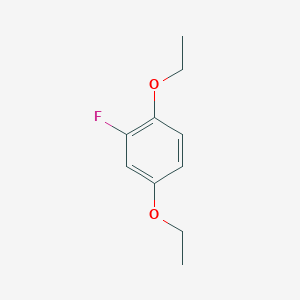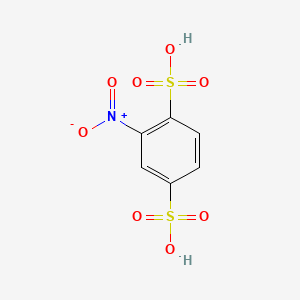
2-Nitrobenzene-1,4-disulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Nitrobenzene-1,4-disulfonic acid is an organic compound with the molecular formula C6H5NO8S2. It is characterized by the presence of a benzene ring substituted with a nitro group (-NO2) and two sulfonic acid groups (-SO3H) at the 1 and 4 positions. This compound is commonly used in various chemical processes and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Nitrobenzene-1,4-disulfonic acid can be synthesized through the sulfonation of 2-nitrotoluene. The process involves the following steps:
Sulfonation: 2-nitrotoluene is treated with sulfuric acid to introduce sulfonic acid groups at the 1 and 4 positions.
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale sulfonation and oxidation processes. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques helps in achieving efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
2-Nitrobenzene-1,4-disulfonic acid undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The nitro and sulfonic acid groups influence the reactivity of the benzene ring, directing electrophilic substitution to specific positions.
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation: The compound can undergo further oxidation to form different oxidation states of the nitro group.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., chlorine) and nitrating agents under acidic conditions.
Reduction: Hydrogen gas with a palladium or platinum catalyst is commonly used.
Oxidation: Sodium hypochlorite or other strong oxidizing agents are employed.
Major Products Formed
Electrophilic Aromatic Substitution: Products include halogenated or nitrated derivatives of this compound.
Reduction: The major product is 2-aminobenzene-1,4-disulfonic acid.
Oxidation: Various oxidized forms of the nitro group can be obtained.
Wissenschaftliche Forschungsanwendungen
2-Nitrobenzene-1,4-disulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: The compound is utilized in biochemical assays and as a reagent in the study of enzyme activities.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is employed in the production of specialty chemicals and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of 2-nitrobenzene-1,4-disulfonic acid involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the sulfonic acid groups enhance the compound’s solubility and reactivity. These interactions facilitate various chemical transformations and biological activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Nitrobenzene-1,3-disulfonic acid
- 2-Nitrobenzene-1,2-disulfonic acid
- 4-Nitrotoluene-2-sulfonic acid
Uniqueness
2-Nitrobenzene-1,4-disulfonic acid is unique due to the specific positioning of its functional groups, which imparts distinct chemical properties and reactivity. The presence of both nitro and sulfonic acid groups at the 1 and 4 positions makes it particularly useful in electrophilic aromatic substitution reactions and as an intermediate in the synthesis of complex organic molecules.
Eigenschaften
CAS-Nummer |
119-00-6 |
|---|---|
Molekularformel |
C6H5NO8S2 |
Molekulargewicht |
283.2 g/mol |
IUPAC-Name |
2-nitrobenzene-1,4-disulfonic acid |
InChI |
InChI=1S/C6H5NO8S2/c8-7(9)5-3-4(16(10,11)12)1-2-6(5)17(13,14)15/h1-3H,(H,10,11,12)(H,13,14,15) |
InChI-Schlüssel |
HXSUIALMWGBDEZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1S(=O)(=O)O)[N+](=O)[O-])S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



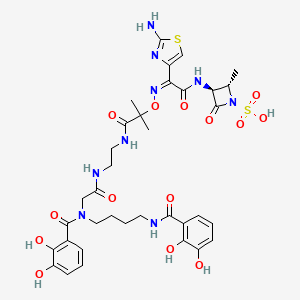
![(3R,6S,9S,12S,15S,18S,24S,27S,30S,33S,36S,39S,42S,45S)-33-(2-amino-2-oxoethyl)-15,27-bis(3-carbamimidamidopropyl)-45-(carboxymethyl)-6,30-bis[(1S)-1-hydroxyethyl]-24-(hydroxymethyl)-9,36,42-tris[(4-hydroxyphenyl)methyl]-12,18-bis(1H-indol-3-ylmethyl)-5,8,11,14,17,20,23,26,29,32,35,38,41,46,47-pentadecaoxo-39-propan-2-yl-1-thia-4,7,10,13,16,19,22,25,28,31,34,37,40,43,44-pentadecazacyclooctatetracontane-3-carboxylic acid](/img/structure/B14755309.png)
![1H-Pyrrole, 1-[(triethylstannyl)methyl]-](/img/structure/B14755314.png)
![D-myo-Inositol, 1-[(2R)-2,3-bis[(1-oxohexyl)oxy]propyl hydrogen phosphate] 3,4,5-tris(dihydrogen phosphate), tetraammonium salt](/img/structure/B14755316.png)
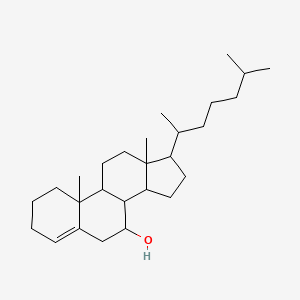
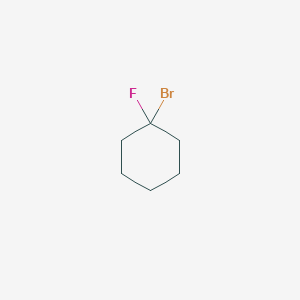
![N-(6-Aminohexyl)-3',6'-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-6-carboxamide](/img/structure/B14755329.png)
